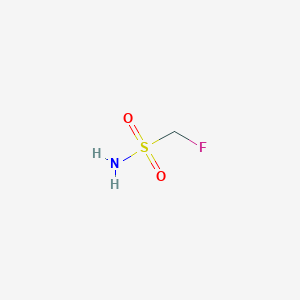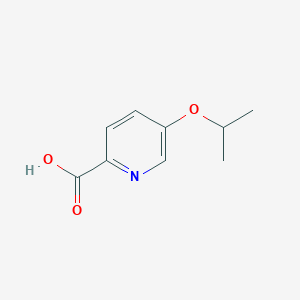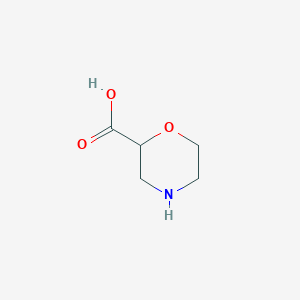
Tert-butyl 3,5-difluoro-4-formylbenzoate
Overview
Description
Tert-butyl 3,5-difluoro-4-formylbenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. These compounds have been studied for their photophysical properties using laser flash photolysis (LFP) techniques. The studies have provided insights into the kinetics of their singlet and triplet states, as well as the behavior of aroylphenyl radicals that form upon photolysis .
Synthesis Analysis
The synthesis of related tert-butyl compounds often involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry. For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid can be synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using a bismuth complex with an NCN pincer ligand . Another synthesis route for a similar compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, involves the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a compound structurally related to tert-butyl 3,5-difluoro-4-formylbenzoate, have been studied using quantum chemical calculations and Fourier transform infrared spectroscopy (FT-IR). These studies provide detailed information on the molecular geometry, vibrational modes, and electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces .
Chemical Reactions Analysis
The aroylphenyl radicals, which are related to the tert-butyl aroylperbenzoates, show solvent-dependent lifetimes and react with various quenchers. The rate constants for these reactions have been measured, indicating the reactivity of these radicals in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds can be inferred from studies on similar molecules. For instance, the vibrational, UV, NMR, and other spectroscopic properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been reported, providing a basis for understanding the behavior of tert-butyl 3,5-difluoro-4-formylbenzoate. Additionally, the non-linear optical properties and molecular electrostatic potential have been analyzed, which are important for applications in materials science and drug design .
Scientific Research Applications
Bismuth-based Cyclic Synthesis
Research demonstrates the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid through a cyclic process involving carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation. This process highlights the utility of related tert-butyl compounds in synthesizing complex organic molecules under mild conditions, showcasing their potential in organic synthesis and material science (Kindra & Evans, 2014).
Antioxidant Activity
The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was explored for their antioxidant properties. This study indicates the relevance of tert-butyl-based compounds in developing antioxidant agents, suggesting possible applications in pharmacology and biochemistry (Shakir, Ariffin, & Abdulla, 2014).
Alternative to Benzoquinone
Tert-butyl perbenzoate was identified as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are critical for forming C-C bonds at room temperature. This finding highlights the role of tert-butyl derivatives in enhancing synthetic methodologies for organic chemistry (Liu & Hii, 2011).
Synthesis of Benzoxazole Derivatives
An electrochemical method was developed for synthesizing benzoxazole derivatives using electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines. This research points to the importance of tert-butyl groups in facilitating green and efficient synthesis of heterocyclic compounds, which are valuable in materials science and pharmaceutical chemistry (Salehzadeh, Nematollahi, & Hesari, 2013).
Gas Permeation Enhancement
Systematic structural variations in polybenzimidazoles, including the incorporation of tert-butyl groups, led to a significant improvement in gas permeation properties. This application demonstrates the potential of tert-butyl derivatives in modifying the physical properties of polymers for industrial applications, particularly in gas separation technologies (Kumbharkar, Karadkar, & Kharul, 2006).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,5-difluoro-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIZOEBUVZHPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620216 | |
| Record name | tert-Butyl 3,5-difluoro-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,5-difluoro-4-formylbenzoate | |
CAS RN |
467442-12-2 | |
| Record name | 1,1-Dimethylethyl 3,5-difluoro-4-formylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467442-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3,5-difluoro-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

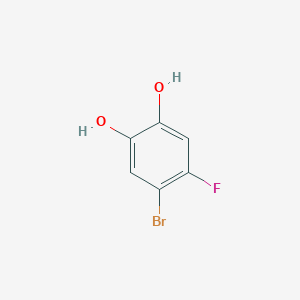
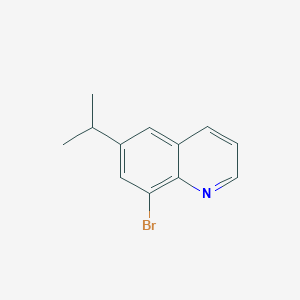


![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
